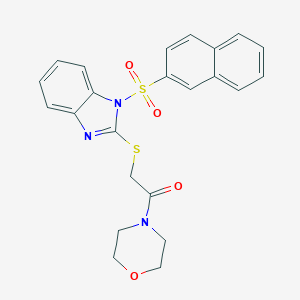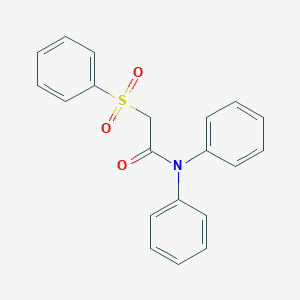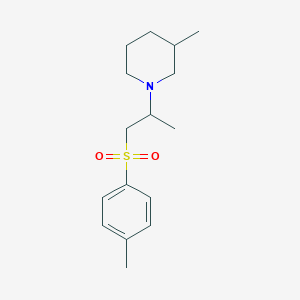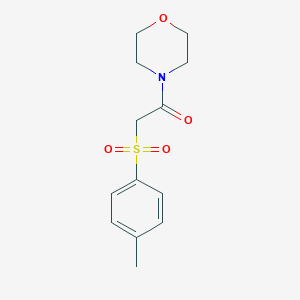
N-(sec-butyl)-2,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-2,4-difluorobenzenesulfonamide, also known as DBS-043, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various research fields. DBS-043 is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring. In
Mécanisme D'action
The mechanism of action of N-(sec-butyl)-2,4-difluorobenzenesulfonamide involves its interaction with ion channels, which are proteins that regulate the flow of ions across cell membranes. This compound has been shown to modulate the activity of certain ion channels, such as the acid-sensing ion channel 1a (ASIC1a) and the transient receptor potential vanilloid 1 (TRPV1) channel. By modulating the activity of these ion channels, this compound can affect various physiological processes, such as pain perception and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target ion channel and the cell type. For example, this compound has been shown to inhibit the activity of ASIC1a, which is involved in pain perception and neuronal excitability. Inhibition of ASIC1a by this compound can lead to the reduction of pain sensation and the suppression of epileptic seizures. This compound has also been shown to activate TRPV1, which is involved in the regulation of body temperature and pain perception. Activation of TRPV1 by this compound can lead to the sensation of heat and pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-butyl)-2,4-difluorobenzenesulfonamide has several advantages for lab experiments, such as its high potency and selectivity for certain ion channels. This compound can be used as a tool compound to study the function of ion channels in various physiological processes. However, this compound also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using this compound.
Orientations Futures
N-(sec-butyl)-2,4-difluorobenzenesulfonamide has shown great potential for various research fields, and there are several future directions that could be explored. One direction is the development of new this compound derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the role of this compound in other physiological processes, such as inflammation and cardiovascular function. Furthermore, this compound could be used in combination with other drugs to enhance their efficacy and reduce their side effects. Overall, this compound is a promising compound that could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-2,4-difluorobenzenesulfonamide involves a multi-step process that starts with the reaction of 2,4-difluorobenzenesulfonyl chloride with sec-butylamine in the presence of a base such as triethylamine. This reaction yields this compound as the final product. The purity of this compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(sec-butyl)-2,4-difluorobenzenesulfonamide has shown potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of certain ion channels in the brain, which could lead to the development of new treatments for neurological disorders such as epilepsy and chronic pain. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells, which could lead to the development of new cancer therapies. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Propriétés
Formule moléculaire |
C10H13F2NO2S |
|---|---|
Poids moléculaire |
249.28 g/mol |
Nom IUPAC |
N-butan-2-yl-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C10H13F2NO2S/c1-3-7(2)13-16(14,15)10-5-4-8(11)6-9(10)12/h4-7,13H,3H2,1-2H3 |
Clé InChI |
GHZREYDCAKEYHR-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=C(C=C(C=C1)F)F |
SMILES canonique |
CCC(C)NS(=O)(=O)C1=C(C=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
![N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)

![N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)


![N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B262853.png)

![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate](/img/structure/B262856.png)

![1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
![N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B262859.png)
![Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B262876.png)